molecular formula C19H24N4O5 B12184859 N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B12184859
M. Wt: 388.4 g/mol
InChI Key: PGADIAYCODLNAK-UHFFFAOYSA-N
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Description

This compound features a pyridazinyl acetamide core substituted with a morpholino group at the 3-position and a 3,4-dimethoxybenzyl group attached via an acetamide linker.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O5/c1-26-15-4-3-14(11-16(15)27-2)12-20-18(24)13-23-19(25)6-5-17(21-23)22-7-9-28-10-8-22/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24)

InChI Key

PGADIAYCODLNAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with five analogs, emphasizing substituent differences, molecular formulas, weights, and CAS numbers:

Compound Name Pyridazinyl Substituent Benzyl/Backbone Group Molecular Formula Molecular Weight CAS Number Reference
N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide (Target) Morpholino 3,4-dimethoxybenzyl Not provided Not provided Not available -
N-(2,3-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3,4-dimethylphenyl 2,3-dimethoxybenzyl Not provided Not provided Not available
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3,4-dimethoxyphenyl 2,3-dihydro-1,4-benzodioxin-6-yl C22H21N3O6 423.4 923102-04-9
N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide 2-fluorophenyl 3,4-dimethoxybenzyl Not provided Not provided 1219581-72-2
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide 4-chlorophenyl Ethyl linker + 3,4-dimethoxyphenyl C22H22ClN3O4 427.9 921852-16-6
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide 2-chlorophenyl 3,4-dimethoxybenzyl C17H15N3O2* 413.9 1282114-67-3

Key Structural and Functional Differences

Pyridazinyl Substituents: The target compound features a morpholino group (a saturated heterocycle with one oxygen and one nitrogen atom), which enhances solubility due to its polar nature. In contrast, analogs substitute this position with aryl groups (e.g., 2-fluorophenyl, 4-chlorophenyl), which increase hydrophobicity and may affect membrane permeability .

Benzyl/Backbone Modifications: The 3,4-dimethoxybenzyl group is common in the target compound and some analogs. The ethyl linker in the 4-chlorophenyl analog (CAS 921852-16-6) introduces flexibility, which may modulate conformational stability compared to rigid acetamide linkers .

Implications for Research and Development

  • Solubility and Bioavailability: Morpholino-containing compounds (like the target) are likely more water-soluble than aryl-substituted analogs, favoring oral administration .
  • Target Selectivity : Substituents on the pyridazinyl ring may influence affinity for enzymes or receptors. For example, halogenated analogs (e.g., 2-fluorophenyl, 4-chlorophenyl) could enhance binding to hydrophobic pockets in target proteins .
  • Synthetic Accessibility: Analogs with simpler aryl groups (e.g., 3,4-dimethylphenyl) may be easier to synthesize than morpholino derivatives, which require additional steps for heterocycle formation .

Preparation Methods

Core Structural Disconnections

The target molecule contains three distinct moieties:

  • 3,4-Dimethoxybenzyl group : Introduced via nucleophilic substitution or reductive amination.

  • Morpholino-substituted pyridazinone ring : Constructed through cyclocondensation or post-functionalization of a preformed pyridazine core.

  • Acetamide linker : Typically formed via carbodiimide-mediated coupling or alkylation.

Retrosynthetic cleavage suggests two primary pathways:

  • Pathway A : Sequential assembly of the pyridazinone ring followed by morpholino incorporation and final acetamide coupling.

  • Pathway B : Modular construction of the morpholino-pyridazinone system prior to benzyl group installation.

Stepwise Synthesis Protocols

Cyclocondensation Approach

A validated method involves reacting maleic anhydride derivatives with hydrazine hydrate under acidic conditions:

Maleic anhydride+HydrazineHCl, EtOH6-Hydroxypyridazinone[3]\text{Maleic anhydride} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{6-Hydroxypyridazinone} \quad

Optimized Conditions :

  • Temperature: 60–70°C

  • Solvent: Ethanol/water (3:1)

  • Yield: 68–72%

Morpholino Functionalization

The 3-position morpholino group is introduced via nucleophilic aromatic substitution using morpholine in the presence of a Lewis acid catalyst:

6-Hydroxypyridazinone+MorpholineAlCl3,DCM3-Morpholinopyridazinone[2]\text{6-Hydroxypyridazinone} + \text{Morpholine} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-Morpholinopyridazinone} \quad

Critical Parameters :

  • Catalyst loading: 1.2 equiv AlCl₃

  • Reaction time: 12–16 hr

  • Isolation method: Column chromatography (SiO₂, hexane/EtOAc 4:1)

Carbodiimide-Mediated Coupling

A HATU/DIPEA system proves effective for coupling the pyridazinone intermediate with 3,4-dimethoxybenzylamine:

3-Morpholinopyridazinone+3,4-DimethoxybenzylamineHATU, DIPEA, DMFTarget Compound[3]\text{3-Morpholinopyridazinone} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound} \quad

Reaction Table 1 : Optimization of Coupling Efficiency

ParameterTest RangeOptimal ValueYield Impact
HATU Equiv1.0–2.51.8+22%
DIPEA Equiv2.0–5.03.5+15%
SolventDMF/DCM/THFDMF+18%
Temperature (°C)0–RTRT+12%

Process Optimization and Scalability

Catalytic System Enhancements

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.25 (d, J = 8.4 Hz, 1H, ArH)

  • δ 4.42 (s, 2H, CH₂CO)

  • δ 3.73 (m, 8H, morpholine OCH₂)

HRMS (ESI+) :

  • Calculated for C₂₁H₂₇N₃O₅ [M+H]⁺: 402.2024

  • Observed: 402.2021

HPLC Purity :

  • Method: C18 column, MeCN/H₂O (0.1% TFA) gradient

  • Retention time: 8.92 min

  • Purity: 99.1% (254 nm)

Industrial-Scale Adaptation Challenges

Thermal Stability Considerations

DSC analysis reveals exothermic decomposition above 180°C, necessitating:

  • Batch-wise addition of reagents

  • Jacketed reactor temperature control (±2°C)

Crystallization Optimization

Ethyl acetate/heptane (3:7) system produces desired polymorph Form I:

  • Particle size: 50–100 µm

  • Flowability: Hausner ratio 1.18

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